2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-16(2)22-19-18(17-6-4-3-5-7-17)14-21-25(19)20(15)24-10-8-23(9-11-24)12-13-26/h3-7,14,26H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGFONMSDNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry. They have been associated with anticancer potential and enzymatic inhibitory activity.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit significant biological activities, including anticancer and enzymatic inhibitory effects. These effects could be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may interfere with pathways related to cell proliferation and enzyme function.
Result of Action
Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.
Biochemical Analysis
Biological Activity
The compound 2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | MDA-MB-231 | 27.6 | Inhibition of cell cycle progression |
| 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | A549 (Lung cancer) | 30.0 | Targeting EGFR signaling pathway |
| Thieno[2,3-d]pyrimidine derivatives | Various | 43 - 87 | Inducing apoptosis |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been found to inhibit various enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in regulating cell cycle and signaling pathways . This inhibition can lead to altered cellular responses that are beneficial in treating diseases like cancer and inflammation.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their chemical structure. Variations in substituents on the pyrazole and piperazine rings can significantly affect potency and selectivity. Research has shown that:
- Substituent Size : Larger substituents tend to enhance activity but may also increase toxicity.
- Positioning : The relative position of substituents affects binding affinity to target enzymes and receptors .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cells, it was found that the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of 27.6 μM. This was attributed to its ability to disrupt key signaling pathways involved in cell proliferation .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyrimidines revealed that specific derivatives could effectively inhibit CDK2 and CDK9 with IC50 values ranging from 50 nM to 200 nM. These findings suggest potential applications in cancer therapy where CDK inhibitors are sought after .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Linked Analogues
Compound : 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 900897-56-5)
- Molecular Formula : C₂₅H₂₇N₅O .
- Structural Differences :
- 2-Methyl and 3,5-diphenyl substituents on the pyrazolo[1,5-a]pyrimidine core.
- Increased lipophilicity due to additional phenyl groups.
- Implications: Enhanced membrane permeability but reduced water solubility (0.2 µg/mL for similar morpholine derivatives) . Potential for improved CNS penetration compared to the target compound.
Piperidine-Linked Analogues
Compound : 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4)
- Molecular Formula : C₂₀H₂₃ClN₄O .
- Structural Differences :
- Piperidine ring (single nitrogen) instead of piperazine (two nitrogens).
- 4-Chlorophenyl and 5-methyl substituents.
- Implications :
Compound : 2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE)
- Activity : GABAB receptor positive allosteric modulator with demonstrated efficacy in reducing alcohol intake in preclinical models .
- Key Features: Piperidine-ethanol side chain. 4-Chlorophenyl and 5-methyl substituents.
Compound : Triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids (e.g., IC₅₀ = 15.3 µM against MCF-7 cells)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
